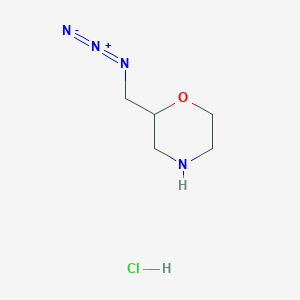

![molecular formula C18H17NO3 B2985636 (3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one CAS No. 866132-93-6](/img/structure/B2985636.png)

(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one” is an organic compound. It contains an oxolan-2-one (a type of lactone), an ethylidene group, and a phenoxyanilino group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable oxolan-2-one derivative with a 2-phenoxyaniline derivative. The exact conditions and reagents would depend on the specific structures of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxolan-2-one ring, the ethylidene group, and the phenoxyanilino group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the oxolan-2-one ring might be susceptible to hydrolysis or other ring-opening reactions. The ethylidene group could potentially be involved in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : New synthetic methods for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives have been reported, showcasing their utility as intermediates in pharmaceutical compound synthesis and amino alcohol production. These compounds, including (3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one, are synthesized via reactions of optically pure 3-hydroxy-gamma-butyrolactone with primary amines, leading to amides that are further reduced and carbonylated (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005).

Molecular Structures : Studies on the crystal and molecular structures of similar compounds have been conducted to understand their intramolecular hydrogen bonding and tautomerism. For instance, research on N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine highlighted its tautomeric equilibrium in various solvents, providing insights into its structural dynamics (H. Nazır, M. Yıldız, H. Yılmaz, Muhammad Mohsin Tahir, D. Ülkü, 2000).

Applications in Catalysis and Material Science

Catalytic Applications : Research on phenolate hydroxylation in bis(mu-oxo)dicopper(III) complexes has provided lessons from the guanidine/amine series, showing the potential of these compounds in mimicking enzymatic activities, such as those of tyrosinase, which is crucial for the hydroxylation of phenolic substrates. These insights are valuable for developing new catalytic systems for synthetic applications (S. Herres‐Pawlis, Pratik Verma, Roxana Haase, et al., 2009).

Material Science : The atom transfer radical polymerization of 3-ethyl-3-(acryloyloxy)methyloxetane, a monomer bearing an oxetane group in the side chain, has been studied. This research contributes to the development of new polymeric materials with potential applications in coatings, adhesives, and other advanced material applications. The study provides insights into the polymerization process and the characterization of the resulting polymer (N. K. Singha, B. Ruiter, U. Schubert, 2005).

Antioxidant and Antimicrobial Activities

Antioxidant Properties : The evaluation of antioxidant property of extracts and fractions from various sources, such as red algae, indicates the significance of phenolic compounds in exhibiting antioxidant activities. Although not directly related to this compound, this research underscores the importance of phenolic structures in scavenging free radicals and protecting against oxidative stress, suggesting potential areas of application for similar compounds (Xiao-Juan Duan, Wei-Wei Zhang, Xiao‐Ming Li, Bin‐Gui Wang, 2006).

Antimicrobial Studies : Synthesis and characterization of metal(II) complexes of tetradentate Schiff base ligand derivatives have shown significant antimicrobial activities. This illustrates the potential of this compound and its derivatives in forming complexes that could serve as leads for the development of new antimicrobial agents (I. Ejidike, P. A. Ajibade, 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein plays a crucial role in the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It is known that the compound interacts with its target protein, potentially altering its function and leading to changes in the cell cycle control and signal transduction .

Biochemical Pathways

Given the target protein’s role in cell cycle control and signal transduction, it can be inferred that these pathways may be affected .

Result of Action

Given its target and potential mode of action, it may have effects on cell cycle control and signal transduction .

Safety and Hazards

Eigenschaften

IUPAC Name |

(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13(15-11-12-21-18(15)20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3/b15-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZYSZOHEPGWQO-FYWRMAATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCOC1=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/CCOC1=O)/NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![4-(4-fluorobenzyl)-1-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2985557.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)

![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)